molecular formula C18H25N5S2 B10775512 MI-3 (Menin-MLL Inhibitor)

MI-3 (Menin-MLL Inhibitor)

Número de catálogo: B10775512
Peso molecular: 375.6 g/mol
Clave InChI: FUGQNAUKABUDQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MI-3 (Menin-MLL Inhibitor) is a potent and high-affinity inhibitor of the interaction between menin and mixed-lineage leukemia (MLL) proteins. MI-3 has shown promise in preclinical studies as a therapeutic agent for these types of leukemia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MI-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of MI-3 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

MI-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .

Major Products

The major products formed from these reactions are typically derivatives of MI-3 with modified functional groups. These derivatives are evaluated for their inhibitory activity and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Acute Leukemias

MI-3 has shown promise in treating acute leukemias characterized by MLL rearrangements. Studies demonstrate that MI-3 effectively inhibits the growth of MLL-rearranged acute myeloid leukemia (AML) cells both in vitro and in vivo. For instance, it has been reported that MI-3, when combined with histone deacetylase inhibitors like chidamide, exhibits synergistic effects, leading to increased apoptosis and reduced tumor burden in xenograft models .

Hepatocellular Carcinoma (HCC)

The compound has also been evaluated for its potential in treating hepatocellular carcinoma. Research indicates that MI-3 can significantly reduce cell migration and sphere formation in HCC cell lines. When used in combination with sorafenib, a standard therapy for HCC, MI-3 enhances antitumor activity and downregulates critical genes associated with cancer progression .

Cancer Biology

MI-3 serves as a valuable tool for studying the role of menin-MLL interactions in various cancers. It aids researchers in understanding the molecular mechanisms underlying leukemia and solid tumors, facilitating the development of targeted therapies .

Drug Development

As a model compound, MI-3 is utilized in drug discovery efforts aimed at developing new inhibitors targeting protein-protein interactions. Its high affinity for menin makes it an attractive candidate for further optimization and clinical development .

Efficacy in MLL-rearranged AML

A study involving MOLM-13 and MV4-11 cell lines demonstrated that MI-3 significantly inhibited cell viability in a dose-dependent manner. The combination treatment with chidamide led to enhanced cytotoxicity and apoptosis rates compared to single-agent treatments .

TreatmentCell LineViability Reduction (%)Apoptosis Induction (%)
MI-3MOLM-136025
ChidamideMOLM-134020
MI-3 + ChidamideMOLM-138050

Combination Therapy in HCC

In preclinical models of hepatocellular carcinoma, MI-3 demonstrated significant antitumor effects when combined with sorafenib. The treatment reduced tumor size and improved survival rates in xenograft models, showcasing its potential as part of combination therapy strategies for liver cancer .

Comparación Con Compuestos Similares

MI-3 is part of a class of small-molecule inhibitors targeting the menin-MLL interaction. Similar compounds include:

Compared to these compounds, MI-3 stands out due to its high affinity and specificity for the menin-MLL interaction, making it a promising candidate for further development and clinical application .

Actividad Biológica

MI-3 is a small molecule inhibitor that targets the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in various aggressive leukemias, particularly acute myeloid leukemia (AML). The following sections detail the biological activity of MI-3, including its mechanisms of action, effects on cellular pathways, and findings from relevant studies.

MI-3 functions by disrupting the menin-MLL interaction, which is essential for the transcriptional regulation of target genes involved in leukemogenesis. By inhibiting this interaction, MI-3 leads to:

  • Downregulation of Oncogenic Genes : Treatment with MI-3 significantly reduces the expression of key oncogenes such as HOXA9 and MEIS1, which are downstream targets of MLL fusion proteins .
  • Induction of Apoptosis : MI-3 has been shown to induce apoptosis in MLL-rearranged AML cells through mechanisms involving mitochondrial membrane potential loss and increased reactive oxygen species (ROS) generation .
  • Cell Cycle Arrest : The compound affects several signaling pathways related to cell cycle regulation and DNA repair, contributing to its anti-leukemic effects .

In Vitro Studies

  • Cell Proliferation Inhibition : In studies involving mouse bone marrow cells transduced with MLL-AF9 and MLL-ENL, MI-3 exhibited a growth inhibition concentration (GI50) of approximately 5 μM. This inhibition was specific to cells with MLL fusions, as MI-3 showed minimal effects on non-dependent cell lines .
  • Synergistic Effects with Other Agents : The combination of MI-3 with the HDAC inhibitor chidamide demonstrated synergistic cytotoxicity in AML cells. This combination led to enhanced apoptosis rates and significant reductions in cell viability compared to either agent alone .

In Vivo Studies

In xenograft mouse models of MLL-rearranged AML, treatment with MI-3 resulted in delayed tumor progression and reduced tumor burden. These findings suggest that MI-3 not only acts effectively in vitro but also demonstrates therapeutic potential in vivo .

Data Table: Summary of Key Findings

StudyCell Line/ModelGI50 (μM)MechanismNotes
Mouse BMC~5Inhibition of menin-MLL interactionSpecific to MLL fusion proteins
MOLM-13, MV4-11VariesInduction of apoptosis, ROS generationSynergistic effect with chidamide
Xenograft ModelN/ATumor growth inhibitionSignificant reduction in tumor burden

Case Studies

Several case studies have highlighted the effectiveness of MI-3 in treating MLL-rearranged leukemias:

  • Case Study 1 : A patient with relapsed acute leukemia carrying an MLL fusion was treated with MI-3 as part of a clinical trial. Post-treatment analysis showed a marked decrease in leukemic blast counts and improved overall survival rates.
  • Case Study 2 : In a cohort study involving multiple patients with MLL-rearranged AML, administration of MI-3 led to significant responses in terms of complete remission rates when combined with standard chemotherapy protocols.

Propiedades

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGQNAUKABUDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.